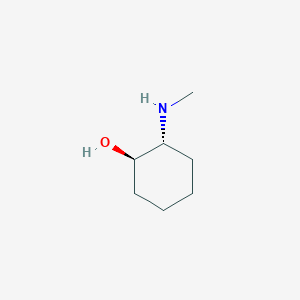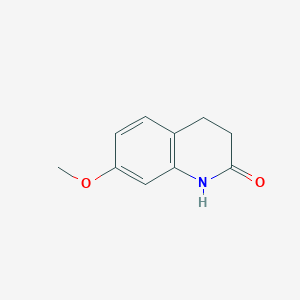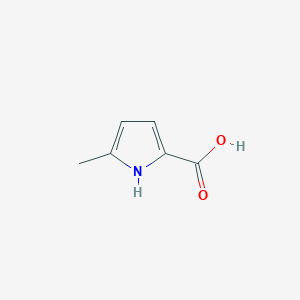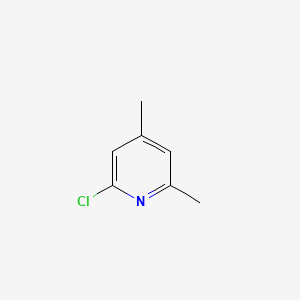
2-Cloro-4,6-dimetilpiridina
Descripción general
Descripción
2-Chloro-4,6-dimethylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and two methyl groups at the fourth and sixth positions. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs .
Aplicaciones Científicas De Investigación
2-Chloro-4,6-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals, dyes, and pigments
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloro-4,6-dimethylpyridine can be synthesized through several methods. One common approach involves the chlorination of 4,6-dimethylpyridine using phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is typically carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the synthesis of 2-Chloro-4,6-dimethylpyridine often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the purification of the starting materials, controlled addition of reagents, and efficient removal of by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4,6-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Nucleophilic Substitution: Products include 2-amino-4,6-dimethylpyridine, 2-thio-4,6-dimethylpyridine, and 2-alkoxy-4,6-dimethylpyridine.
Oxidation: Products include 2-chloro-4,6-dimethylpyridine-3-carboxylic acid and 2-chloro-4,6-dimethylpyridine-3-aldehyde.
Reduction: Products include 2-chloro-4,6-dimethylpiperidine.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,6-dimethylpyridine depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
2-Chloro-4,6-dimethylpyrimidine: Similar in structure but contains a nitrogen atom at the third position instead of a carbon atom.
2-Chloro-4,6-dimethylpyridine-3-carbonitrile: Contains a cyano group at the third position.
4,6-Dimethylpyridine-2,3-dicarbonitrile: Contains two cyano groups at the second and third positions
Uniqueness: 2-Chloro-4,6-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-chloro-4,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVGXNSRDOYAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500794 | |
| Record name | 2-Chloro-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30838-93-8 | |
| Record name | 2-Chloro-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2-chloro-4,6-dimethylpyridine and how have these been studied?
A: While the provided abstract mentioning 2-chloro-4,6-dimethylpyridine does not offer specific structural data, the paper focusing on 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile and 2-chloro-4,6-dimethylpyridine-3-carbonitrile offers insights. [] Researchers used Density Functional Theory (DFT) calculations with the B3LYP/6-31G* method to optimize the structures of these compounds in gas and aqueous solutions. [] This computational approach helps determine bond lengths, angles, and overall molecular geometry. Further analysis of vibrational frequencies, atomic charges, and dipole moments contributes to understanding the compound's behavior and potential interactions. []
Q2: How does the presence of aqueous solution impact the properties of 2-chloro-4,6-dimethylpyridine-3-carbonitrile?
A: The study employed the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) with the Self Consistent Reaction Field (SCRF) method to simulate the impact of an aqueous environment on the compound. [] This allowed researchers to investigate how solvent interactions influence the compound's structure, charge distribution, and overall stability. These findings provide crucial information for understanding the compound's behavior in biological systems, where water is a primary solvent.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
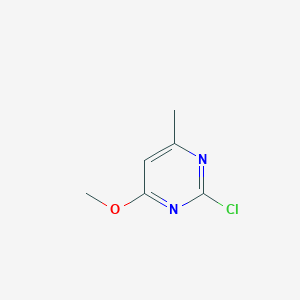


![7-Chloro-5-methoxythieno[3,2-b]pyridine](/img/structure/B1589907.png)


